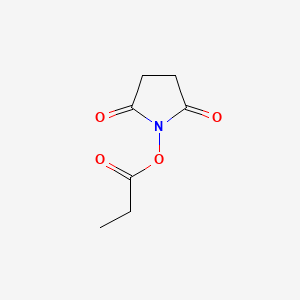
N-succinimidyl propionate
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-succinimidyl propionate involves chemical processes that produce a pale yellow waxy solid. The compound is characterized by its rates of hydrolysis across different pH levels, with optimal conditions for reaction with lysine observed within the pH range of 7 to 8. Studies have optimized the synthesis process to enhance its efficacy as a tritium labeling reagent for proteins, highlighting the compound's role in bioconjugation and labeling studies (Tang, Davis, & Kitcher, 1983).
Molecular Structure Analysis
N-succinimidyl propionate's molecular structure facilitates its interaction with proteins, making it a valuable tool for biochemical research. The active ester component of the molecule reacts rapidly under very mild conditions with amino groups of proteins, resulting in covalent linkage. This reactivity is critical for its application in protein labeling and modification processes, as demonstrated in the development of novel heterobifunctional agents for boronating antibodies (Alam et al., 1985).
Chemical Reactions and Properties
N-succinimidyl propionate participates in a variety of chemical reactions, including the acylation of free primary and secondary aliphatic amino groups. This reactivity is exploited in the synthesis of cleavable protein cross-linking reagents, such as [35S]dithiobis(succinimidyl propionate), which demonstrate the compound's versatility and utility in probing extended structures in biological systems (Lomant & Fairbanks, 1976).
Physical Properties Analysis
The physical properties of N-succinimidyl propionate, including its stability and solubility, are essential for its application in biochemical research. Its pale yellow waxy solid form and stability under a range of conditions make it a reliable reagent for various experimental setups. The optimal reaction conditions identified for its interaction with lysine and its role in protein labeling underline the importance of understanding its physical characteristics for effective use in scientific studies.
Chemical Properties Analysis
The chemical properties of N-succinimidyl propionate, particularly its reactivity with amino groups and the hydrolysis rates of its active ester termini, are central to its utility in the biochemical field. These properties enable the efficient and selective modification of proteins, providing a versatile tool for the study of protein structure and function. The development of heterobifunctional reagents based on N-succinimidyl propionate further illustrates the compound's valuable contribution to chemical biology and medicinal chemistry research (Carlsson, Drevin, & Axén, 1978).
Aplicaciones Científicas De Investigación
1. Tritium Labeling of Antisense Oligonucleotides
- Summary of the Application : N-succinimidyl propionate is used in the process of tritium labeling of antisense oligonucleotides (ASOs). These ASOs target metastasis-associated lung adenocarcinoma transcript 1 (Malat1) and contain amino- or sulfhydryl-linkers .
- Methods of Application : The method involves conjugating N-succinimidyl propionate, as well as maleimide-derivatives, to the 3′-end of ASOs . The corresponding radioactive label conjugation using [3H]-NEM results in tritium-labeled ASOs with a high molar specific activity of up to 17 Ci/mmol .
- Results or Outcomes : The in vitro stability and Malat1 RNA reduction studies demonstrated that N-ethylmaleimide (NEM) could be used as a stable tag while maintaining the desired target interaction . In vivo studies in mice showed that the pharmacokinetic behaviors of the labeled ASOs were similar to that of the unlabeled ASOs .
2. Chemical Crosslinking of Intracellular Proteins
- Summary of the Application : N-succinimidyl propionate is used in the chemical crosslinking of intracellular proteins prior to cell lysis and immunoprecipitation . This process helps to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions .
- Methods of Application : The method involves the use of N-succinimidyl propionate as a crosslinking agent. The compound reacts with primary amines in the side chain of lysine residues and the N-terminus of each polypeptide to form stable amide bonds .
- Results or Outcomes : The use of N-succinimidyl propionate as a crosslinking agent allows for a more detailed and accurate analysis of protein interactions within cells .
3. Radiolabelling Small and Biomolecules
- Summary of the Application : N-succinimidyl propionate is used in the radiolabelling of small and biomolecules for tracking and monitoring . This process is crucial in preclinical research for tracking and monitoring drug candidates in metabolism, biotransformation, or pharmacokinetic studies .
- Methods of Application : The method involves the conjugation of a radiolabelled prosthetic compound to a functional group within a protein sequence . This is a commonly applied way to introduce a radionuclide or a fluorescent tag into large molecules .
- Results or Outcomes : The use of N-succinimidyl propionate in radiolabelling allows for a mechanistic and quantitative understanding of the fate of drug candidates in the body .
4. Protein Labelling
- Summary of the Application : N-succinimidyl propionate is used in the labelling of proteins, such as histones and nonhistone proteins from calf thymus, and nuclear and total salivary gland proteins from larvae of the midge Chironomus thummi .
- Methods of Application : The method involves the use of N-succinimidyl-[2,3-3H]propionate ([3H]NSP) to label proteins . The compound reacts with primary amines in the side chain of lysine residues and the N-terminus of each polypeptide to form stable amide bonds .
- Results or Outcomes : The use of N-succinimidyl propionate as a labelling agent allows for a more detailed and accurate analysis of protein interactions within cells .
5. Radiolabelling of Peptides
- Summary of the Application : N-succinimidyl propionate is used in the radiolabelling of peptides for tracking and monitoring . This process is crucial in preclinical research for tracking and monitoring drug candidates in metabolism, biotransformation, or pharmacokinetic studies .
- Methods of Application : The method involves the conjugation of a radiolabelled prosthetic compound to a functional group within a protein sequence . This is a commonly applied way to introduce a radionuclide or a fluorescent tag into large molecules .
- Results or Outcomes : The use of N-succinimidyl propionate in radiolabelling allows for a mechanistic and quantitative understanding of the fate of drug candidates in the body .
6. Protein Labelling
- Summary of the Application : N-succinimidyl propionate is used in the labelling of proteins, such as histones and nonhistone proteins from calf thymus, and nuclear and total salivary gland proteins from larvae of the midge Chironomus thummi .
- Methods of Application : The method involves the use of N-succinimidyl-[2,3-3H]propionate ([3H]NSP) to label proteins . The compound reacts with primary amines in the side chain of lysine residues and the N-terminus of each polypeptide to form stable amide bonds .
- Results or Outcomes : The use of N-succinimidyl propionate as a labelling agent allows for a more detailed and accurate analysis of protein interactions within cells .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASBXERNXVFUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952712 | |
| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-succinimidyl propionate | |
CAS RN |
30364-55-7, 862415-66-5 | |
| Record name | N-(Propionyloxy)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Succinimidyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 862415-66-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



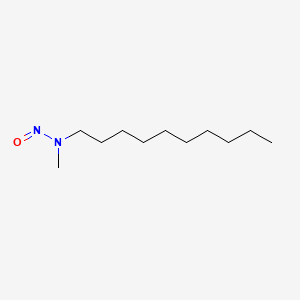
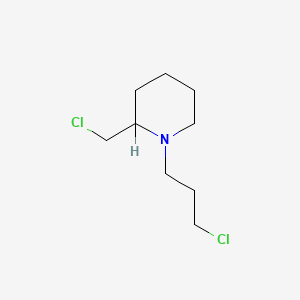
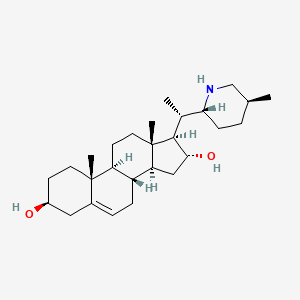
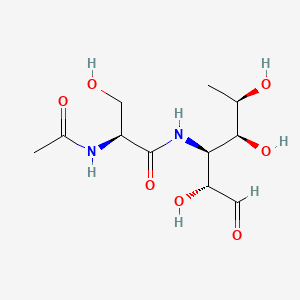
![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxyiminocyclopentyl]hept-5-enoic acid](/img/structure/B1201137.png)

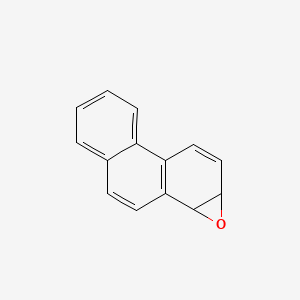
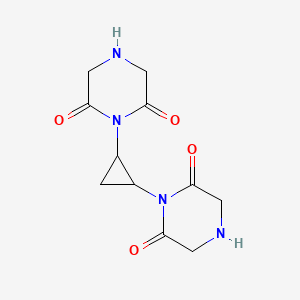
![4-tert-Butylcalix[6]arene](/img/structure/B1201145.png)
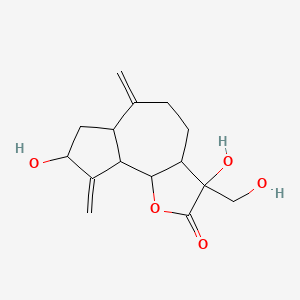
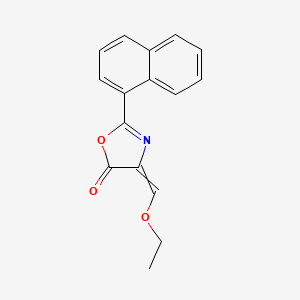
![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)
![Benzamide, 4-[(1-methyl-6-nitro-4(1H)-quinolinylidene)amino]-N-[4-[(1-methyl-4(1H)-pyridinylidene)amino]phenyl]-](/img/structure/B1201150.png)